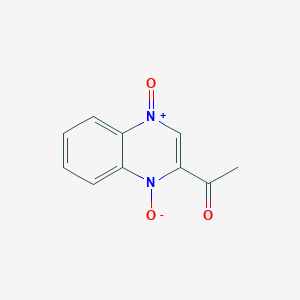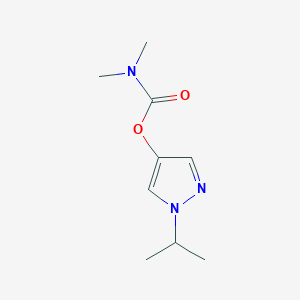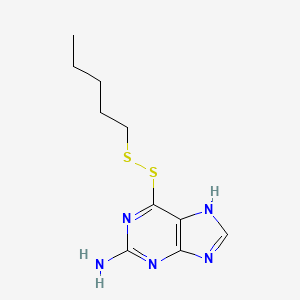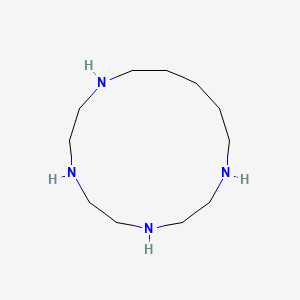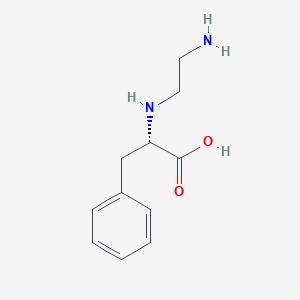![molecular formula C48H80O7 B14428776 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate CAS No. 81943-55-7](/img/structure/B14428776.png)
5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” is a complex organic compound characterized by multiple functional groups, including hydroxyl, ketone, and ester groups. This compound is likely to exhibit unique chemical properties due to its intricate structure and diverse functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Core Structure: The cyclopenta[a]cyclopropa[e][10]annulen core can be synthesized through a series of cyclization reactions.
Functional Group Introduction: Introduction of hydroxyl, ketone, and ester groups can be achieved through selective oxidation, reduction, and esterification reactions.
Final Assembly: The final compound can be assembled by coupling the core structure with tetradecanoic acid derivatives under esterification conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a model molecule to study complex organic reactions and mechanisms.
Biology
Medicine
Possible use in drug development, particularly in designing molecules with specific biological activities.
Industry
Applications in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.
Wirkmechanismus
The compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, the hydroxyl and ketone groups could participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(dodecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl dodecanoate
- 5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(hexadecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl hexadecanoate
Uniqueness
The uniqueness of “5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate” lies in its specific combination of functional groups and the length of the tetradecanoate ester chain, which may impart unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
81943-55-7 |
|---|---|
Molekularformel |
C48H80O7 |
Molekulargewicht |
769.1 g/mol |
IUPAC-Name |
(5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetradecanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl tetradecanoate |
InChI |
InChI=1S/C48H80O7/c1-7-9-11-13-15-17-19-21-23-25-27-29-40(49)54-34-37-32-38-42-39(46(42,5)6)31-36(4)47(44(38)52)33-35(3)45(48(47,53)43(37)51)55-41(50)30-28-26-24-22-20-18-16-14-12-10-8-2/h32-33,36,38-39,42-43,45,51,53H,7-31,34H2,1-6H3 |
InChI-Schlüssel |
KIGZCQOXJIVARU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC1=CC2C3C(C3(C)C)CC(C4(C2=O)C=C(C(C4(C1O)O)OC(=O)CCCCCCCCCCCCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




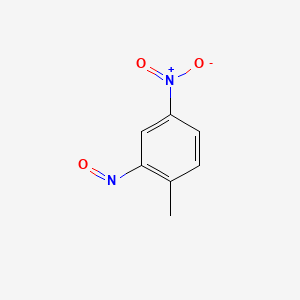
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)

